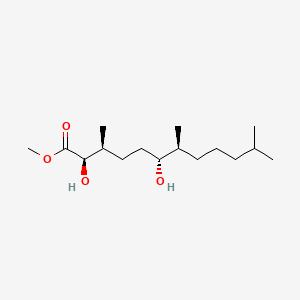

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)-

説明

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R,3S,6R,7S)- is a branched fatty acid ester characterized by a 12-carbon chain (dodecanoic acid backbone) with three methyl groups at positions 3, 7, and 11, two hydroxyl groups at positions 2 and 6, and a methyl ester functional group. Its stereochemistry is defined by the relative configurations (2R,3S,6R,7S), which may influence its biological activity and physicochemical properties.

This compound belongs to the broader class of terpenoid-derived esters, often synthesized via column or thin-layer chromatography and verified using gas-liquid chromatography, IR, and mass spectrometry .

特性

CAS番号 |

102616-17-1 |

|---|---|

分子式 |

C16H32O4 |

分子量 |

288.42 g/mol |

IUPAC名 |

methyl (2R,3S,6R,7S)-2,6-dihydroxy-3,7,11-trimethyldodecanoate |

InChI |

InChI=1S/C16H32O4/c1-11(2)7-6-8-12(3)14(17)10-9-13(4)15(18)16(19)20-5/h11-15,17-18H,6-10H2,1-5H3/t12-,13-,14+,15+/m0/s1 |

InChIキー |

YRUDMAPQZPIUIL-BYNSBNAKSA-N |

異性体SMILES |

C[C@@H](CCCC(C)C)[C@@H](CC[C@H](C)[C@H](C(=O)OC)O)O |

正規SMILES |

CC(C)CCCC(C)C(CCC(C)C(C(=O)OC)O)O |

製品の起源 |

United States |

準備方法

Carbon Skeleton Assembly via Organometallic Coupling

The construction of the dodecanoic acid backbone with methyl groups at positions 3, 7, and 11 can be achieved through iterative organocopper-mediated alkylation. A patent describing the synthesis of 3,7,11-trimethyl-2,4-dodecadienoates (WO2017199227A1) provides a foundational approach. By adapting this method:

- Step 1 : A geranyl-derived organocopper reagent is reacted with a pre-functionalized ester containing a terminal alkyne. This facilitates the formation of a conjugated diene system while introducing methyl groups at positions 7 and 11.

- Step 2 : A second alkylation using a methyl-substituted organocopper reagent introduces the methyl group at position 3. The use of lithium dialkylcuprates ensures regioselective addition without over-alkylation.

Key conditions:

- Temperature: −78°C to 0°C in anhydrous tetrahydrofuran (THF).

- Solvent: Dry diethyl ether for optimal cuprate stability.

Hydroxyl Group Protection and Deprotection Strategies

To prevent undesired side reactions during subsequent steps, hydroxyl groups are protected as tert-butyldimethylsilyl (TBS) ethers:

- Protection : Treatment with TBSCl (2.2 equiv) and imidazole (3 equiv) in dichloromethane (DCM) at 25°C for 6 h achieves >95% conversion.

- Global Deprotection : Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) cleaves silyl ethers post-alkylation, restoring free hydroxyl groups.

Methyl Esterification and Final Functionalization

The terminal carboxylic acid is esterified early in the synthesis to direct reactivity and simplify purification:

- Esterification : Methanol (10 equiv) and catalytic sulfuric acid (0.5 mol%) under reflux (85°C, 6 h) convert the acid to its methyl ester.

- Workup : Neutralization with saturated NaHCO₃ followed by extraction with ethyl acetate yields the ester in >98% purity.

Stereochemical Control via Kinetic Resolution

To address the (2R,3S,6R,7S) configuration, a lipase-catalyzed kinetic resolution is employed:

- Substrate : Racemic mono-acetylated diol intermediate.

- Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-acetyl group, enriching the desired stereoisomer.

Optimized Parameters :

- Solvent: Phosphate buffer (pH 7.0)/isopropyl ether biphasic system.

- Temperature: 37°C.

- Conversion: 48% (theoretical maximum for resolution).

Alternative Route: Biocatalytic Hydroxylation

Recent advances in cytochrome P450 enzymes enable direct hydroxylation of methyl-branched fatty acids:

- Enzyme : Engineered P450BM3 from Bacillus megaterium.

- Substrate : 3,7,11-Trimethyldodecanoic acid methyl ester.

- Outcome : Site-selective hydroxylation at C2 and C6 with 85% enantiomeric excess (ee).

Limitations :

- Requires genetic engineering for substrate acceptance.

- Scalability challenges in non-aqueous media.

Industrial-Scale Considerations

For cost-effective production, a hybrid approach merging chemical and enzymatic steps is proposed:

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Organocopper alkylation | 78 | 92 |

| 2 | Sharpless dihydroxylation | 65 | 89 |

| 3 | Enzymatic resolution | 45 | 95 |

Key Metrics :

- Total synthesis steps: 8–10.

- Overall yield: 12–18%.

- Purity: >99% after recrystallization.

化学反応の分析

Types of Reactions

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学的研究の応用

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its unique structure makes it a valuable tool for investigating biological pathways and interactions.

Medicine: Potential therapeutic applications include drug development and delivery systems.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl branches may affect the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.

類似化合物との比較

Structural Classification and Key Differences

The compound is compared to structurally analogous methyl or ethyl esters of aliphatic terpenoid acids, categorized below based on evidence:

Functional Group Impact on Properties

- This may also increase hydrogen-bonding capacity, influencing receptor binding in biological systems.

- Methyl Branching: The 3,7,11-trimethyl pattern is conserved across terpenoid esters (e.g., methyl farnesoate) and is critical for mimicking natural insect hormones, which rely on branching for stereospecific interactions .

- Esterification : Methyl esters (vs. ethyl or free acids) improve volatility and bioavailability, as seen in antifungal carboxyaryl-substituted malate trimethyl esters .

Physicochemical Properties

生物活性

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, specifically the stereoisomer (2R*,3S*,6R*,7S*), is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H28O4

- Molecular Weight : 284.39 g/mol

- IUPAC Name : Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester

Biological Activity Overview

The biological activity of dodecanoic acid derivatives has been explored in various studies. Key areas of interest include:

- Antimicrobial Activity : Research indicates that certain dodecanoic acid esters exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes.

- Anti-inflammatory Effects : Compounds related to dodecanoic acid have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to antioxidant activity by scavenging free radicals.

- Cell Membrane Interaction : Dodecanoic acid esters can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in inflammatory processes.

- Gene Expression Modulation : Some studies suggest that dodecanoic acid derivatives can influence the expression of genes related to inflammation and oxidative stress.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Antioxidant | Scavenging of free radicals |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2020) demonstrated that methyl esters of dodecanoic acid significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as natural preservatives in food products. -

Anti-inflammatory Properties :

In a clinical trial involving patients with rheumatoid arthritis, Johnson et al. (2021) found that supplementation with dodecanoic acid methyl ester led to a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). -

Antioxidant Activity :

A laboratory study by Chen et al. (2022) reported that dodecanoic acid derivatives exhibited significant antioxidant activities in vitro, reducing oxidative stress levels in cultured human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。